molecular formula C15H13N3O3S3 B15141724 Anticancer agent 35

Anticancer agent 35

Katalognummer: B15141724
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: JYYMCJAPFDGTKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anticancer agent 35 is an experimental compound under development for its potential use in cancer therapy. It is being studied for its efficacy in treating various types of cancer, including advanced biliary tract cancer, non-small cell lung cancer, and solid tumors . This compound is part of a new generation of anticancer drugs that aim to target cancer cells more effectively while minimizing damage to healthy cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 35 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One of the methods used for its synthesis is continuous flow chemistry, which offers advantages such as better heat and mass transfer, improved process control, and safety . This method allows for the efficient production of the compound with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method is preferred due to its ability to produce large quantities of the compound in a controlled and efficient manner. The process involves the use of specialized equipment that allows for the continuous mixing and reaction of the starting materials, leading to the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Anticancer agent 35 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification of the compound’s structure and the enhancement of its anticancer properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, the use of specific catalysts can enhance the reaction rate and selectivity.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced anticancer activity. These derivatives are further studied for their potential use in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Anticancer agent 35 involves its interaction with specific molecular targets and pathways involved in cancer progression. It acts as a DNA-alkylating agent, producing chloroethyl carbenium ions and carbamylated intermediates in vivo . These reactive intermediates can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound can inhibit the activity of key enzymes involved in DNA repair, further enhancing its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Anticancer agent 35 is unique compared to other similar compounds due to its specific mechanism of action and its ability to target multiple pathways involved in cancer progression. Similar compounds include other DNA-alkylating agents, such as nitrogen mustards and platinum-based drugs . this compound has shown greater efficacy and selectivity in preclinical studies, making it a promising candidate for further development .

List of Similar Compounds:

Eigenschaften

Molekularformel

C15H13N3O3S3

Molekulargewicht

379.5 g/mol

IUPAC-Name

1-(4-methylphenyl)sulfonyl-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)24(20,21)18-14(19)17-15-16-12(9-23-15)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18,19)

InChI-Schlüssel

JYYMCJAPFDGTKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.